![molecular formula C22H18ClN3O3 B2834183 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-39-3](/img/no-structure.png)

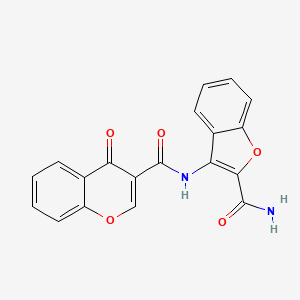

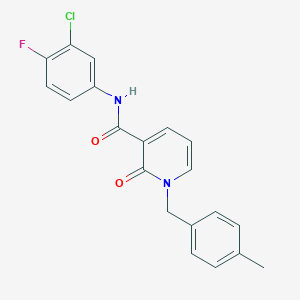

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyridine ring . The nitrogen atom in the pyridine ring can be located at different positions, leading to different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines depend on their specific structure. In general, these compounds are aromatic and exhibit the typical properties of heterocyclic compounds .科学的研究の応用

Therapeutic Potential

Pyridopyrimidines have shown a therapeutic interest and some have already been approved for use as therapeutics . They are used on several therapeutic targets .

PARP-1 Inhibitors

Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anti-cancer Therapeutic Target

PARP-1 has received great attention as a promising anti-cancer therapeutic target . Increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Anti-proliferative Activity

The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors . They also showed high cytotoxicity against MCF-7 .

Inhibitory Activity

All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 .

作用機序

Safety and Hazards

将来の方向性

The future research directions in the field of pyrido[2,3-d]pyrimidines are likely to involve the design and synthesis of new derivatives with improved activity and selectivity for their biological targets. This will require a deep understanding of the structure-activity relationships of these compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-methoxybenzylamine", "pyridine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |

CAS番号 |

902965-39-3 |

製品名 |

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

分子式 |

C22H18ClN3O3 |

分子量 |

407.85 |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-17-8-4-6-15(12-17)13-25-20-18(9-5-11-24-20)21(27)26(22(25)28)14-16-7-2-3-10-19(16)23/h2-12H,13-14H2,1H3 |

InChIキー |

JZSBDQVOCFYCPY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)